molecular formula C16H18N2O2S B1464214 2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid CAS No. 1353500-20-5

2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid

Cat. No. B1464214
M. Wt: 302.4 g/mol
InChI Key: SFNHWWXDLVWXRB-UHFFFAOYSA-N
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Description

2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid, also known as 2-PMPA, is a derivative of the amino acid piperidine. 2-PMPA has been the subject of numerous scientific studies due to its potential applications in the fields of organic synthesis and medicinal chemistry.

Scientific Research Applications

2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid has been used as a building block for the synthesis of a variety of heterocyclic compounds. In medicinal chemistry, 2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In biochemistry, 2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid has been studied for its potential use as a tool for studying the structure and function of proteins.

Mechanism Of Action

The exact mechanism of action of 2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid has been shown to inhibit the growth of several types of cancer cells, likely through its ability to interfere with cell cycle progression and cell death pathways.

Biochemical And Physiological Effects

2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid can inhibit the production of prostaglandins and leukotrienes, which are important mediators of inflammation. In vivo studies have demonstrated that 2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid can reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. In addition, 2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid has been shown to inhibit the growth of several types of cancer cells in animal models.

Advantages And Limitations For Lab Experiments

2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. In addition, it is non-toxic and has a low propensity for inducing side effects. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble and must be used in an organic solvent. In addition, its effects on biochemical and physiological processes are not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for the study of 2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid. For example, further studies are needed to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, further research is needed to identify potential therapeutic applications for 2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further studies are needed to explore the potential use of 2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid in organic synthesis, such as its use as a building block for the synthesis of heterocyclic compounds.

properties

IUPAC Name

2-[3-(piperidin-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-16(20)14-10-17-15(21-14)13-6-4-5-12(9-13)11-18-7-2-1-3-8-18/h4-6,9-10H,1-3,7-8,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNHWWXDLVWXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C3=NC=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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